molecular formula C₃₀H₄₉FN₆O₈S B1663319 Biotin-VAD-FMK CAS No. 1135688-15-1

Biotin-VAD-FMK

Cat. No. B1663319
M. Wt: 672.8 g/mol
InChI Key: MOQLQMKJGYKHCT-VRKQFSAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-VAD-FMK is a cell-permeable, irreversible biotin-labeled caspase inhibitor . It is used to identify active caspases in cell lysates . It inhibits TNFα-mediated apoptosis in vitro (IC50 = 0.7 μM) and is immunosuppressive, inhibiting T cell proliferation .


Synthesis Analysis

Biotin-VAD-FMK is a synthetic peptide designed as a methyl ester to facilitate cell permeability . It is supplied in DMSO (10 mM) and is recommended to be stored at -20°C .


Molecular Structure Analysis

The molecular weight of Biotin-VAD-FMK is 672.81 and its molecular formula is C30H49FN6O8S . The sequence is VAD, with modifications including N-terminal biotinyl, C-terminal FMK, and Asp-3 = Asp (OMe) .


Chemical Reactions Analysis

Biotin-VAD-FMK is an irreversible caspase inhibitor that covalently binds to the active cavity of a wide spectrum of active caspases . It is a synthetic peptide designed as a methyl ester to facilitate cell permeability .


Physical And Chemical Properties Analysis

Biotin-VAD-FMK has a molecular weight of 672.81 and a molecular formula of C30H49FN6O8S . It is supplied in DMSO (10 mM) and is recommended to be stored at -20°C .

Scientific Research Applications

1. Brain Delivery and Neuroprotection

  • Application : Biotin-VAD-FMK has been explored for its potential in increasing neuronal cell survival following cerebral ischemia. A specific caspase inhibitor, Z-DEVD-FMK, has shown effectiveness in reducing vulnerability to neuronal cell death, but its inability to cross the blood-brain barrier (BBB) necessitates a delivery system. Chitosan (CS) nanospheres conjugated with poly(ethylene glycol) (PEG) bearing the OX26 monoclonal antibody, which recognizes the transferrin receptor, may facilitate receptor-mediated transport across the BBB, potentially enabling the delivery of anticaspase peptides like Z-DEVD-FMK into the brain (Aktaş et al., 2005).

2. Evaluation in Ovarian Tissue Transplantation

  • Application : The efficiency of Z-VAD-FMK, a broad-spectrum caspase inhibitor, has been evaluated for preventing follicle loss induced by ischemia/reperfusion injury after ovarian tissue transplantation. Z-VAD-FMK maintained the metabolic activity of granulosa cells in vitro and improved primary follicular preservation after transplantation. This suggests its potential use in enhancing the success of ovarian tissue grafts by reducing apoptosis and increasing cell survival (Fransolet et al., 2018).

3. Therapeutic Potential in Neurodegenerative Diseases

  • Application : The role of biotin-VAD-FMK in neurodegenerative diseases has been explored, particularly in the context of chronic progressive multiple sclerosis. High doses of biotin have shown potential in improving clinical symptoms, suggesting its involvement in energy metabolism and myelin synthesis. This highlights the potential of biotin-VAD-FMK in managing conditions related to nerve damage and degeneration (Sedel et al., 2015).

4. Reduction of Injury-Induced Trauma

  • Application : Biotin-VAD-FMK has been investigated for its capacity to reduce the severity of injury-induced trauma, such as in cases of spinal cord injury. N-Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketones (z-VAD-fmk), a caspase inhibitor, has shown effectivenessin significantly reducing spinal cord inflammation, tissue injury, and apoptosis, suggesting its therapeutic potential in mitigating the effects of traumatic injuries (Genovese et al., 2007).

5. Caspase Activity Detection in Apoptotic Cells

  • Application : Biotin-VAD-FMK has been used in developing probes for detecting caspase activity in apoptotic cells. These probes, such as [18F]4-fluorobenzylcarbonyl–Val–Ala–Asp(OMe)–fluoromethylketone ([18F]FB-VAD-FMK), are beneficial in positron emission tomography (PET) imaging for quantifying caspase activity in vivo. This application is crucial for medical diagnostics and therapeutic interventions, particularly in oncology (Hight et al., 2014).

6. Identification of Active Caspases

  • Application : The biotinylated pan-caspase inhibitor VAD-FMK is used for isolating active caspases in research. This method allows for the identification and analysis of caspases involved in apoptosis, providing valuable insights into cell death mechanisms and potential therapeutic targets (McStay & Green, 2014).

Future Directions

Biotin-VAD-FMK has potential applications in the labeling of active caspases in cell lysates or in vitro, or possibly even in vivo . It could be a powerful activity-based probe for caspase-2 . Its use in research could expand our understanding of caspase activity and apoptosis .

properties

IUPAC Name

methyl (3S)-3-[[(2S)-2-[[(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49FN6O8S/c1-17(2)26(29(43)33-18(3)28(42)34-19(21(38)15-31)14-25(41)45-4)36-24(40)12-6-5-9-13-32-23(39)11-8-7-10-22-27-20(16-46-22)35-30(44)37-27/h17-20,22,26-27H,5-16H2,1-4H3,(H,32,39)(H,33,43)(H,34,42)(H,36,40)(H2,35,37,44)/t18-,19-,20-,22-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQLQMKJGYKHCT-VRKQFSAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49FN6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-VAD-FMK

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
P Schotte, W Declercq, S Van Huffel… - FEBS …, 1999 - Wiley Online Library
Caspases are a family of cysteine proteases which play a crucial role in apoptosis and inflammation. The involvement of caspases in these processes can be demonstrated by their …
Number of citations: 371 febs.onlinelibrary.wiley.com
A Tinel, J Tschopp - Science, 2004 - science.org
… Thus it was feasible to use biotin–VAD-fmk to immunoprecipitate only the active form of … Unlike recruitment of caspase-2 with biotin-–VAD-fmk, which partially blocks processing of …
Number of citations: 805 www.science.org
AK El-Fadili, H Zangger, C Desponds, IJ Gonzalez… - Cell death & …, 2010 - nature.com
… To identify the enzyme responsible for b-VAD-FMK binding, we performed an affinity pull-down of the ‘enzyme–biotin-VAD-FMK’ complex using an avidin column followed by protein …
Number of citations: 47 www.nature.com
P Schotte, W Van Criekinge, M Van de Craen… - Biochemical and …, 1998 - Elsevier
Members of the caspase (CASP) family of cysteine proteases can be subdivided in proapoptotic caspases and proinflammatory caspases. Whereas the apical activation pathways for …
Number of citations: 189 www.sciencedirect.com
K Rajalingam, M Sharma, N Paland, R Hurwitz… - PLoS …, 2006 - journals.plos.org
… Biotin-VAD-fmk to detect active caspases present in treated and infected cells. Biotin-VAD-fmk … CHX and active caspases were precipitated with Biotin-VAD-fmk. To avoid the nonspecific …
Number of citations: 133 journals.plos.org
J Li, CA Bombeck, S Yang, YM Kim, TR Billiar - Journal of Biological …, 1999 - ASBMB
… To determine whether multiple caspases are activated in hepatocytes treated with TNFα/ActD, we used the biotin-linked caspase inhibitor, biotin-VAD-fmk, to label all the active caspase …
Number of citations: 329 www.jbc.org
EM Al-Olayan, GT Williams, H Hurd - International journal for parasitology, 2002 - Elsevier
Death by apoptosis regulates cell numbers in metazoan tissues and it is mediated by activation of caspases and results in characteristic morphological and biochemical changes. We …
Number of citations: 243 www.sciencedirect.com
L Egger, J Schneider, C Rheme, M Tapernoux… - Cell Death & …, 2003 - nature.com
Effective execution of apoptosis requires the activation of caspases. However, in many cases, broad-range caspase inhibitors such as Z-VAD. fmk do not inhibit cell death because …
Number of citations: 204 www.nature.com
S Misaghi, ME Pacold, D Blom, HL Ploegh… - Chemistry & biology, 2004 - cell.com
… When biotin-VAD-fmk was incubated with either wildtype or C191A versions of YPng1, a slight decrease in identified Z-VAD-fmk as a potent in vitro inhibitor of YPng1. An in vitro IC50 of …
Number of citations: 148 www.cell.com
M Elbaz, A Avni, M Weil - Cell Death & Differentiation, 2002 - nature.com
… Moreover, zVAD-bound proteins were detected in tobacco cytosols using biotin-VAD-fmk (Figure 5), and the amount of protein available to bind zVAD is correlated to the percentage of …
Number of citations: 137 www.nature.com

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